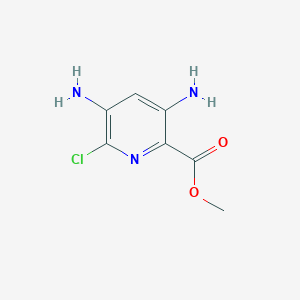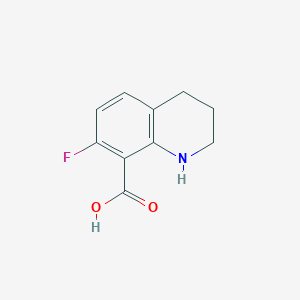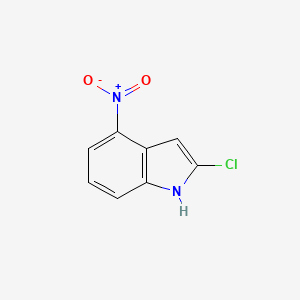
2-Methoxy-4-methylquinoline-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-methylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₂. It is a derivative of quinoline, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
化学反応の分析
Types of Reactions: 2-Methoxy-4-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products:
Oxidation: 2-Methoxy-4-methylquinoline-7-carboxylic acid.
Reduction: 2-Methoxy-4-methylquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-Methoxy-4-methylquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Methoxy-4-methylquinoline-7-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and biological context .
類似化合物との比較
2-Methylquinoline: Lacks the methoxy and aldehyde groups, resulting in different chemical reactivity and biological activity.
4-Methylquinoline: Lacks the methoxy and aldehyde groups, leading to distinct properties.
2-Methoxyquinoline: Lacks the methyl and aldehyde groups, affecting its chemical behavior and applications.
Uniqueness: 2-Methoxy-4-methylquinoline-7-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, methyl, and aldehyde groups allows for diverse chemical modifications and applications, distinguishing it from other quinoline derivatives .
特性
CAS番号 |
89446-54-8 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
2-methoxy-4-methylquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-5-12(15-2)13-11-6-9(7-14)3-4-10(8)11/h3-7H,1-2H3 |
InChIキー |
QMDXRYCMICAMOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC(=C2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)








![4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11901762.png)



